molecular formula C11H13F3N2O B1491483 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2098068-48-3

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B1491483
CAS No.: 2098068-48-3
M. Wt: 246.23 g/mol
InChI Key: XADILDHWWNFSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound with a complex structure that includes an aminophenyl group, a trifluoromethyl group, and a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the aminophenyl group and the trifluoromethyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can lead to the formation of amines and alcohols.

  • Substitution: Substitution reactions can produce a range of substituted pyrrolidin-3-ol derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and function. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to its combination of functional groups and structural features. Similar compounds include:

  • 4-Aminophenyl-3-(trifluoromethyl)pyrrolidin-3-ol: This compound lacks the aminophenyl group.

  • 3-(Trifluoromethyl)pyrrolidin-3-ol: This compound lacks the aminophenyl group.

  • 1-(4-Aminophenyl)pyrrolidin-3-ol: This compound lacks the trifluoromethyl group.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-3-1-8(15)2-4-9/h1-4,17H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADILDHWWNFSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Reactant of Route 6
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.